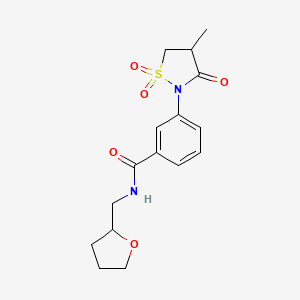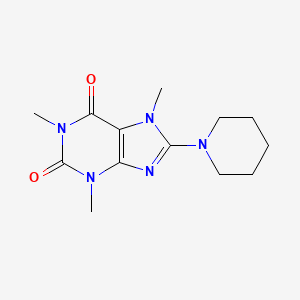![molecular formula C27H36N2O3 B4962659 1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, commonly known as IPP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of IPP involves its binding to the alpha-1 adrenergic receptor, which leads to the inhibition of the sympathetic nervous system. This results in a decrease in heart rate and blood pressure, making it an effective treatment for hypertension and other cardiovascular diseases. IPP has also been shown to have a positive inotropic effect, which means that it increases the force of contraction of the heart muscle.
Biochemical and Physiological Effects
IPP has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in the heart muscle, which leads to an increase in the force of contraction. It also inhibits the activity of the enzyme phosphodiesterase, which leads to an increase in the levels of cAMP and cyclic GMP (cGMP) in the body. This has a number of effects, including vasodilation and increased blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IPP for lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the effects of alpha-1 adrenergic receptor antagonists on the cardiovascular system. However, one of the limitations of IPP is its toxicity, which means that it must be used with caution in lab experiments.
Orientations Futures
There are a number of future directions for research on IPP. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that IPP has neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Studies have shown that IPP has anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Finally, there is also interest in the development of new synthetic methods for the production of IPP, which could lead to the development of more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of IPP involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-isopropoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with 2-(1-piperidinylcarbonyl)phenol. The final step involves the addition of piperidine to the resulting compound, which leads to the formation of IPP.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including antihypertensive, antiarrhythmic, and anti-ischemic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
piperidin-1-yl-[2-[1-[(4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-21(2)31-23-12-10-22(11-13-23)20-28-18-14-24(15-19-28)32-26-9-5-4-8-25(26)27(30)29-16-6-3-7-17-29/h4-5,8-13,21,24H,3,6-7,14-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJMAQFOPNLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)